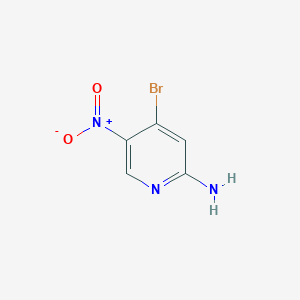

4-溴-5-硝基吡啶-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quantum Mechanical and Spectroscopic Analysis

The molecular structure, electronic, and vibrational characteristics of 2-Amino-3-bromo-5-nitropyridine have been thoroughly investigated through both experimental and theoretical approaches. Density Functional Theory (DFT) calculations using the B3LYP method and a 6-311++G(d,p) basis set provided vibrational frequencies that align well with experimental FT-IR and FT-Raman spectral data. The molecular equilibrium geometry was optimized, and various quantum chemical parameters were calculated, including HOMO-LUMO energies, electronegativity, and chemical potential. The title compound's low softness and high electrophilicity index suggest significant biological activity. Additionally, the compound's potential as a Non-Linear Optical (NLO) material is indicated by its high first-order hyperpolarizability and non-zero dipole moment. Docking studies with the protein 5FCT, a Dihydrofolate synthase inhibitor, revealed a minimum binding energy, suggesting potential biological interactions .

Vibrational Spectroscopy and Geometry

The vibrational spectra of 5-bromo-2-nitropyridine have been recorded using FT-Raman and FT-IR spectroscopy. The equilibrium geometry, natural atomic charges, and vibrational frequencies were calculated using the B3LYP method with a 6-311++G(d,p) basis set. The theoretical wavenumbers showed excellent agreement with experimental values, and a detailed interpretation of the spectra was provided based on the calculated potential energy distribution (PED). The theoretical spectrograms for the Raman and IR spectra of the molecule have been constructed, contributing to a deeper understanding of its vibrational properties .

Chemical Reactions and Nitro-group Migration

A study on the reaction of 3-bromo-4-nitropyridine with amine revealed an unexpected nitro-group migration product, in addition to the anticipated nucleophilic substitution products. The rearrangement mechanism was explored through systematic studies involving various solvents and bases, which showed that the nitro-group migration occurs in polar aprotic solvents. This finding adds a new dimension to the understanding of the reactivity of nitropyridines and the influence of reaction conditions on product distribution .

Synthesis and Rearrangements

The synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones and their rearrangements to imidazo[1,2-a]pyridines and indoles in the presence of triethylamine has been reported. The reaction outcomes varied depending on the substituents on the phenyl group, with some derivatives exclusively forming imidazopyridines, while others yielded a mixture of products. This study provides insight into the reactivity of nitropyridine-substituted isoxazolones and the influence of substituents on the rearrangement pathways .

Reactions with Aromatic Amines

The reactions of 2- and 4-bromomethyl-3-nitropyridine with aromatic amines have been investigated. The expected 2-arylaminomethyl-3-nitropyridines were obtained at room temperature, but at higher temperatures, the products shifted to 2H-pyrazolo[4,3-b]pyridines and 2H-pyrazolo[3,4-c]pyridines, respectively. This study highlights the temperature-dependent reactivity of bromomethyl-nitropyridines with aromatic amines and the formation of pyrazolo-pyridine derivatives .

N-Nitration of Secondary Amines

The N-nitration of secondary amines using 4-chloro-5-methoxy-2-nitropyridazin-3-one has been explored. The nitration process, facilitated by copper nitrate trihydrate in acetic anhydride, yielded 4-chloro-2-nitro-5-substituted-pyridazin-3-ones. The derivatives demonstrated excellent nitro group transfer potential, and the N-nitration of secondary amines proceeded under mild neutral conditions with good yields. This research provides a method for the synthesis of N-nitramines, which are valuable in various chemical applications .

科学研究应用

药物发现与开发

4-溴-5-硝基吡啶-2-胺: 是合成各种药物化合物的重要中间体。其结构单元存在于许多生物活性分子中,使其成为药物化学中开发新药的关键起始原料。溴原子在偶联反应中充当良好的离去基团,而硝基可以还原为胺,提供了进一步的官能化可能性 .

有机合成

该化合物在有机合成中得到广泛应用。它可以进行亲核取代反应,其中溴原子被其他亲核试剂取代,从而可以构建更复杂的分子。此外,硝基可以参与各种反应,例如亨利(硝基醛醇)反应,以创建新的碳-氮键 .

材料科学

在材料科学中,4-溴-5-硝基吡啶-2-胺可用于合成具有潜在电子和光子材料应用的新型有机化合物。其作为电子受体的能力使其适合于创建有机半导体和导电聚合物 .

农药研究

该化合物的衍生物正在探索其在农药中的潜在用途。其吡啶环系统是除草剂和杀虫剂中常见的支架。研究人员正在研究从4-溴-5-硝基吡啶-2-胺合成新的吡啶衍生物,这可能导致更有效、更环保的农药 .

染料和颜料工业

4-溴-5-硝基吡啶-2-胺: 作为合成染料和颜料的前体。硝基可以转化为各种官能团,这些官能团有助于生色团,影响染料的颜色特性。这种多功能性使其成为开发具有特定颜色特性的新型染料的宝贵化合物 .

分析化学

在分析化学中,4-溴-5-硝基吡啶-2-胺可用于制备用于化学分析的试剂。它可以是金属离子络合剂的合成的一部分,或用于修饰色谱中的表面以增强分离能力 .

属性

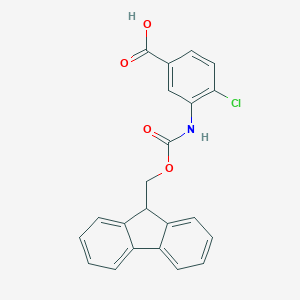

IUPAC Name |

4-bromo-5-nitropyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3O2/c6-3-1-5(7)8-2-4(3)9(10)11/h1-2H,(H2,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRZJCTZTDMZTOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30516048 |

Source

|

| Record name | 4-Bromo-5-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30516048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84487-11-6 |

Source

|

| Record name | 4-Bromo-5-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30516048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde](/img/structure/B152487.png)

![2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B152516.png)